Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel
Description
Historical Development in Nickel Dithiocarbamate Chemistry
Nickel dithiocarbamate chemistry traces its origins to the early 20th century, with foundational work on simple dialkyldithiocarbamate derivatives such as nickel bis(dimethyldithiocarbamate). These complexes were initially prized for their stability and ease of synthesis via aqueous metathesis reactions between nickel salts and sodium dithiocarbamate precursors. The discovery of their fungicidal properties in the mid-1900s spurred industrial applications, though academic interest soon shifted toward their structural and electronic peculiarities.
The introduction of allyl substituents, as in bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel, marked a pivotal advancement. Allyl groups confer enhanced ligand flexibility and π-bonding capabilities, enabling novel reactivity patterns. Early crystallographic studies revealed that nickel dithiocarbamates predominantly adopt square planar geometries, a consequence of the d⁸ electronic configuration of Ni(II) and the strong field ligand environment provided by sulfur atoms. This geometric preference persists in allyl-substituted variants, though steric and electronic perturbations from the unsaturated hydrocarbon chain modulate bonding parameters.
Table 1: Comparative Structural Parameters of Nickel Dithiocarbamates
Position within Coordination Complex Research
This compound occupies a critical niche in coordination chemistry due to its hybrid ligand system. The dithiocarbamate moiety binds via two sulfur atoms in a bidentate fashion, while the allyl group introduces unsaturation that may engage in secondary interactions or serve as a site for further functionalization. This duality positions the compound as a bridge between classical Werner-type complexes and modern organometallic systems.
Recent studies on mixed-ligand nickel dithiocarbamates, such as those incorporating triphenylphosphine or cyanide co-ligands, demonstrate how ancillary ligands fine-tune electronic properties and reactivity. For instance, heteroleptic complexes exhibit bathochromic shifts in UV-vis spectra compared to homoleptic analogues, attributable to ligand-field splitting modifications. The allyl group’s electron-donating resonance effects likely amplify these perturbations, though experimental data specific to this derivative remain scarce.
Significance in Metal-Sulfur Chemistry
Metal-sulfur interactions underpin the compound’s stability and functionality. The dithiocarbamate ligand’s thioureide (S–C–S) backbone delocalizes electron density, enabling strong σ-donation to the nickel center while accepting π-backbonding into sulfur’s vacant d-orbitals. This synergy stabilizes the Ni(II) oxidation state and mitigates oxidative degradation—a trait exploited in polymer stabilizers and catalytic precursors.
In dinickel systems, μ-sulfido or μ-disulfido bridges facilitate cooperative activation of small molecules like S₈ or O₂. While this compound itself lacks such bridges, its sulfur-rich coordination sphere may preorganize the metal center for analogous reactivity. Theoretical studies suggest that allyl-substituted dithiocarbamates could lower activation barriers for sulfur-transfer reactions, though experimental validation is pending.
Research Evolution and Current Academic Focus
Contemporary investigations prioritize structure-property relationships and applications in nanotechnology and biomedicine. Advances in spectroscopic techniques (e.g., ¹H/³¹P NMR, XAS) have resolved ambiguities in bonding modes, while computational methods (DFT, TD-DFT) model electronic transitions and reaction pathways.
Table 2: Key Research Trends in Nickel Dithiocarbamate Chemistry (2015–2025)
The allyl derivative’s unsaturated side chain invites exploration in polymer-supported catalysts or conductive materials. Preliminary work on related zinc dithiocarbamates shows that allyl groups improve solubility in organic media, a property potentially transferable to nickel systems.
Theoretical Importance in Coordination Chemistry
The compound’s square planar geometry serves as a textbook example of crystal field stabilization in d⁸ systems. Ligand field theory predicts that the strong field dithiocarbamate ligands induce large Δ₀ values, rendering the low-spin configuration energetically favorable. This electronic structure underpins the complex’s diamagnetism and spectroscopic silence in EPR studies.
Recent theoretical models incorporate covalent contributions to metal-ligand bonding, emphasizing the role of sulfur’s polarizable 3p orbitals in π-backbonding. For allyl-substituted derivatives, hyperconjugative interactions between the allyl π-system and nickel’s d-orbitals may further stabilize the complex, though this hypothesis awaits computational verification.
Properties
IUPAC Name |
nickel(2+);N-prop-2-enylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NS2.Ni/c2*1-2-3-5-4(6)7;/h2*2H,1,3H2,(H2,5,6,7);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFRIBLISECSV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)[S-].C=CCNC(=S)[S-].[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2NiS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel typically involves the reaction of nickel salts with prop-2-en-1-ylcarbamothioyl ligands under controlled conditions. One common method includes the following steps:
Preparation of Ligands: The prop-2-en-1-ylcarbamothioyl ligands are synthesized by reacting prop-2-en-1-ylamine with carbon disulfide in the presence of a base.
Formation of the Nickel Complex: The prepared ligands are then reacted with a nickel salt, such as nickel chloride or nickel acetate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred under reflux conditions for several hours to ensure complete complexation.
Isolation and Purification: The resulting this compound complex is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: Ligand substitution reactions can occur, where the prop-2-en-1-ylcarbamothioyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents like acetonitrile or dichloromethane.
Major Products Formed
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel species.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
Synthesis and Structure
The synthesis of Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel involves several key steps:
- Preparation of Ligands : Prop-2-en-1-ylcarbamothioyl ligands are synthesized by reacting prop-2-en-1-ylamine with carbon disulfide in the presence of a base.
- Formation of the Nickel Complex : The ligands are reacted with nickel salts (e.g., nickel chloride or nickel acetate) in solvents like ethanol or methanol under reflux conditions.
- Isolation and Purification : The resulting complex is isolated through filtration and purified via recrystallization.
This compound features a unique coordination environment where nickel is coordinated with sulfur and nitrogen atoms from the ligands, imparting distinct electronic properties that enhance its reactivity.
Catalysis
This compound serves as an effective catalyst in various organic reactions, such as:
- Hydrogenation : Facilitating the addition of hydrogen to unsaturated compounds.
- Polymerization : Acting as a catalyst for the polymerization of olefins and other monomers.
The catalytic properties are attributed to the ability of the nickel center to coordinate with substrates, promoting reaction pathways that would otherwise be less favorable.
Material Science
This compound is explored for its potential in developing new materials with unique electronic and magnetic properties. Its coordination chemistry allows for the design of materials that can be tailored for specific applications, such as sensors and electronic devices.
Biological Studies
Research is ongoing to investigate the biological activities of this compound. Notable areas include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various pathogens due to its ability to penetrate microbial membranes and disrupt cellular processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The enhanced activity compared to free ligands is attributed to the chelation effect, which increases lipophilicity and facilitates better cell penetration.
Antimicrobial Activity Study
A study evaluating various thiosemicarbazone complexes, including those with nickel, demonstrated that these compounds possess higher antimicrobial activity than their free ligands. Specifically, nickel complexes were more effective against both Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell membranes.
Cytotoxicity Research
In vitro studies on cancer cell lines have shown that this compound exhibits cytotoxic effects. The compound was tested against several human cancer cell lines, revealing potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various substrates, facilitating catalytic reactions. The prop-2-en-1-ylcarbamothioyl ligands play a crucial role in stabilizing the nickel center and modulating its reactivity. The pathways involved include electron transfer and ligand exchange processes.
Comparison with Similar Compounds
Biological Activity
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel is a nickel complex that has garnered attention for its potential biological activities. This compound is synthesized through the coordination of nickel salts with prop-2-en-1-ylcarbamothioyl ligands, leading to a variety of chemical properties and biological interactions. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound involves several steps:
- Preparation of Ligands : Prop-2-en-1-ylcarbamothioyl ligands are synthesized by reacting prop-2-en-1-ylamine with carbon disulfide in the presence of a base.
- Formation of the Nickel Complex : The ligands are then reacted with nickel salts (e.g., nickel chloride or nickel acetate) in solvents like ethanol or methanol under reflux conditions.
- Isolation and Purification : The resultant complex is isolated through filtration and purified via recrystallization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that metal complexes, including those with nickel, often demonstrate enhanced antimicrobial effects compared to their corresponding free ligands. The enhanced activity is attributed to the chelation effect, which increases the lipophilicity of the metal complex, facilitating better penetration into microbial cells.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The table above summarizes the MIC values for various pathogens against this compound. These results indicate a promising potential for this compound as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects is primarily through coordination chemistry. The nickel center can interact with various biomolecules, facilitating catalytic reactions and influencing cellular processes. Key pathways include:
- Electron Transfer : The nickel complex can participate in redox reactions, generating reactive oxygen species (ROS) that can damage microbial cells.
- Ligand Exchange Processes : The compound can undergo ligand substitution reactions, altering its reactivity and interaction with biological targets.
Study on Antimicrobial Activity
A study conducted on various thiosemicarbazone complexes, including those with nickel, demonstrated that these compounds possess higher antimicrobial activity compared to their free ligands. Specifically, complexes formed with nickel were more effective against both Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
Research on Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound was tested against several human cancer cell lines, revealing IC50 values in the low micromolar range, indicating a potential role in cancer therapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel, and how is its purity validated?
- Methodological Answer : Synthesis typically involves reacting nickel(II) precursors (e.g., NiCl₂) with thiol-containing ligands under inert conditions. Purification is achieved via recrystallization or column chromatography. Characterization requires multi-technique validation:
- Spectroscopy : UV-Vis for electronic transitions, FT-IR for ligand coordination confirmation (e.g., S–Ni stretching at ~400 cm⁻¹).
- X-ray crystallography : Resolve molecular geometry (e.g., bond angles, coordination number) .
- Elemental analysis : Confirm stoichiometry (±0.3% tolerance).
Q. How do solvent polarity and temperature influence the stability of this compound in solution?
- Methodological Answer :
- Experimental Design : Use variable-temperature NMR (25–80°C) in solvents of varying polarity (e.g., DMSO, THF, chloroform). Monitor ligand dissociation via chemical shift changes in ¹H NMR.
- Data Analysis : Calculate thermodynamic parameters (ΔG, ΔH) using van’t Hoff plots. Correlate stability with solvent dielectric constants .
Advanced Research Questions
Q. What mechanistic insights explain contradictory catalytic activity data for this compound in cross-coupling reactions?
- Methodological Answer :
- Hypothesis Testing : Compare catalytic performance under varying conditions (e.g., ligand:Ni ratios, base additives).
- In Situ Spectroscopy : Use Raman or EXAFS to detect transient intermediates (e.g., Ni⁰ vs. Ni²⁺ species).
- Computational Modeling : DFT calculations to map energy barriers for proposed pathways (e.g., oxidative addition vs. ligand-assisted mechanisms) .
Q. How can environmental fate studies for this compound be designed to assess long-term ecotoxicological risks?
- Methodological Answer :
- Experimental Framework :
Abiotic Studies : Measure hydrolysis/photolysis rates (OECD 111 guideline) under simulated sunlight (λ > 290 nm).
Biotic Studies : Use microcosms with soil/water matrices to track bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS.
- Statistical Design : Randomized block designs with split-plot arrangements to account for environmental variability (e.g., pH, organic content) .
- Risk Modeling : Apply PEC/PNEC ratios (Predicted Environmental Concentration vs. No-Effect Concentration) .
Q. What theoretical frameworks best explain the ligand-field splitting and magnetic properties of this complex?
- Methodological Answer :
- Ligand Field Theory (LFT) : Calculate d-orbital splitting using angular overlap parameters. Validate with magnetic susceptibility data (SQUID magnetometry).
- Comparative Analysis : Cross-reference with structurally analogous Ni(II) dithiocarbamate complexes to identify electronic trends (e.g., σ-donor vs. π-acceptor ligand effects) .
Methodological and Theoretical Guidance
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?
- Framework Application :
- Feasibility : Assess resource availability (e.g., synchrotron access for X-ray studies).
- Novelty : Identify gaps via systematic reviews (e.g., lack of in vivo toxicity data in existing literature).
- Ethical Compliance : Ensure disposal protocols for nickel waste align with EPA guidelines .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in toxicity studies?
- Methodological Answer :
- Model Selection : Use Hill equation or probit analysis for sigmoidal data. For threshold effects, apply breakpoint regression.
- Validation : Bootstrap resampling (≥1000 iterations) to estimate confidence intervals.
- Software : Implement in R (drc package) or GraphPad Prism .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Resolution Protocol :
Re-examine Assumptions : Verify ligand protonation states or solvent effects in DFT calculations.
Experimental Replication : Repeat spectroscopy with higher resolution (e.g., 600 MHz NMR) or cryogenic temperatures to reduce noise.
Collaborative Validation : Share raw data with third-party labs for independent analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
